molecular formula CH4N2O B032875 (2H4)Urea CAS No. 1433-11-0

(2H4)Urea

Cat. No. B032875
CAS RN: 1433-11-0
M. Wt: 64.08 g/mol
InChI Key: XSQUKJJJFZCRTK-JBISRTOLSA-N
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Patent
US04174377

Procedure details

A number of cyanate compounds (for purposes of this disclosure, a term used generically for compounds having an OCN or NCO moiety such as cyanates or isocyanates) have significant commercial applications. For example, ammonium cyanate or its equivalent urea is employed in a number of large scale uses. Urea is used as a main constituent in fertilizers, as a monomer in the production of plastics, and as an ingredient in animal feed. The large quantities of urea used are synthesized commercially by contacting carbon dioxide and ammonia at high pressure, typically 200 to 400 atms. and at temperatures between 140° to 210 degrees C. to form ammonium carbamate, which is then decomposed into urea and water with a yield of 50%. The high pressures and incomplete conversion of CO2 and NH3 necessitate the use of expensive, sophisticated reaction and separation equipment. Production of smaller quantities is, therefore, not fiscally acceptable.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
isocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ammonium cyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[O-:1][C:2]#[N:3].[O-:4]C#[N:6].[NH4+].[NH2:8][C:9]([NH2:11])=[O:10].C(=O)=O.N>>[NH2:8][C:9]([NH2:11])=[O:10].[C:2](=[O:4])([O-:1])[NH2:3].[NH4+:6] |f:1.2,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]C#N
Step Two
Name
cyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
isocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ammonium cyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]C#N.[NH4+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
between 140° to 210 degrees C

Outcomes

Product
Name
Type
product
Smiles
NC(=O)N
Name
Type
product
Smiles
C(N)([O-])=O.[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04174377

Procedure details

A number of cyanate compounds (for purposes of this disclosure, a term used generically for compounds having an OCN or NCO moiety such as cyanates or isocyanates) have significant commercial applications. For example, ammonium cyanate or its equivalent urea is employed in a number of large scale uses. Urea is used as a main constituent in fertilizers, as a monomer in the production of plastics, and as an ingredient in animal feed. The large quantities of urea used are synthesized commercially by contacting carbon dioxide and ammonia at high pressure, typically 200 to 400 atms. and at temperatures between 140° to 210 degrees C. to form ammonium carbamate, which is then decomposed into urea and water with a yield of 50%. The high pressures and incomplete conversion of CO2 and NH3 necessitate the use of expensive, sophisticated reaction and separation equipment. Production of smaller quantities is, therefore, not fiscally acceptable.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
isocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ammonium cyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[O-:1][C:2]#[N:3].[O-:4]C#[N:6].[NH4+].[NH2:8][C:9]([NH2:11])=[O:10].C(=O)=O.N>>[NH2:8][C:9]([NH2:11])=[O:10].[C:2](=[O:4])([O-:1])[NH2:3].[NH4+:6] |f:1.2,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]C#N
Step Two
Name
cyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
isocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ammonium cyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]C#N.[NH4+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
between 140° to 210 degrees C

Outcomes

Product
Name
Type
product
Smiles
NC(=O)N
Name
Type
product
Smiles
C(N)([O-])=O.[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04174377

Procedure details

A number of cyanate compounds (for purposes of this disclosure, a term used generically for compounds having an OCN or NCO moiety such as cyanates or isocyanates) have significant commercial applications. For example, ammonium cyanate or its equivalent urea is employed in a number of large scale uses. Urea is used as a main constituent in fertilizers, as a monomer in the production of plastics, and as an ingredient in animal feed. The large quantities of urea used are synthesized commercially by contacting carbon dioxide and ammonia at high pressure, typically 200 to 400 atms. and at temperatures between 140° to 210 degrees C. to form ammonium carbamate, which is then decomposed into urea and water with a yield of 50%. The high pressures and incomplete conversion of CO2 and NH3 necessitate the use of expensive, sophisticated reaction and separation equipment. Production of smaller quantities is, therefore, not fiscally acceptable.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
isocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ammonium cyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[O-:1][C:2]#[N:3].[O-:4]C#[N:6].[NH4+].[NH2:8][C:9]([NH2:11])=[O:10].C(=O)=O.N>>[NH2:8][C:9]([NH2:11])=[O:10].[C:2](=[O:4])([O-:1])[NH2:3].[NH4+:6] |f:1.2,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]C#N
Step Two
Name
cyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
isocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ammonium cyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]C#N.[NH4+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
between 140° to 210 degrees C

Outcomes

Product
Name
Type
product
Smiles
NC(=O)N
Name
Type
product
Smiles
C(N)([O-])=O.[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04174377

Procedure details

A number of cyanate compounds (for purposes of this disclosure, a term used generically for compounds having an OCN or NCO moiety such as cyanates or isocyanates) have significant commercial applications. For example, ammonium cyanate or its equivalent urea is employed in a number of large scale uses. Urea is used as a main constituent in fertilizers, as a monomer in the production of plastics, and as an ingredient in animal feed. The large quantities of urea used are synthesized commercially by contacting carbon dioxide and ammonia at high pressure, typically 200 to 400 atms. and at temperatures between 140° to 210 degrees C. to form ammonium carbamate, which is then decomposed into urea and water with a yield of 50%. The high pressures and incomplete conversion of CO2 and NH3 necessitate the use of expensive, sophisticated reaction and separation equipment. Production of smaller quantities is, therefore, not fiscally acceptable.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
isocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ammonium cyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[O-:1][C:2]#[N:3].[O-:4]C#[N:6].[NH4+].[NH2:8][C:9]([NH2:11])=[O:10].C(=O)=O.N>>[NH2:8][C:9]([NH2:11])=[O:10].[C:2](=[O:4])([O-:1])[NH2:3].[NH4+:6] |f:1.2,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]C#N
Step Two
Name
cyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
isocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ammonium cyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]C#N.[NH4+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
between 140° to 210 degrees C

Outcomes

Product
Name
Type
product
Smiles
NC(=O)N
Name
Type
product
Smiles
C(N)([O-])=O.[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.